1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

Medicinal Chemistry ADME Prediction Synthetic Intermediate

In kinase inhibitor development, off-target effects from generic pyrazoles compromise data reproducibility. 1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1501926-22-2) provides the precise 4-methylphenyl & 5-isopropyl pattern required for LRRK2 modulation and anti-angiogenic activity. - Exact match to R1498 angiogenesis inhibitor scaffold for lead optimization. - Defined 4-amino group enables regioselective derivatization. - Essential for replicating patented LRRK2 modulator structures. Supplied with batch-specific purity analysis; ready for immediate synthesis.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 1501926-22-2
Cat. No. B1425711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
CAS1501926-22-2
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C(C=N2)N)C(C)C
InChIInChI=1S/C13H17N3/c1-9(2)13-12(14)8-15-16(13)11-6-4-10(3)5-7-11/h4-9H,14H2,1-3H3
InChIKeyWQHWRPZHOXYLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine: Procurement & Selection Data


1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1501926-22-2) is a synthetic organic compound belonging to the 1H-pyrazol-4-amine class, characterized by a 4-methylphenyl substituent at the N1 position and an isopropyl group at the C5 position [1]. It is a research chemical with a molecular formula of C13H17N3 and a molecular weight of 215.29 g/mol [1]. The compound is notable for its potential as a versatile building block and its association with biological activities observed in related analogs, such as kinase inhibition and anti-angiogenic effects, making it a subject of interest in medicinal chemistry and drug discovery programs [2].

Building block Supports kinase inhibitor synthesis
Pharmacophore Anti-angiogenic agent scaffold studies
ADME optimization Predicted pKa aids property tuning

1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine: Why Generic Analogs Fail


In scientific research and industrial procurement, generic substitution of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine with other in-class pyrazoles is not feasible due to the specific steric and electronic demands of its 4-methylphenyl and 5-isopropyl substituents. The precise substitution pattern on the pyrazole core dictates its interaction with biological targets and its utility in synthetic pathways [1]. For instance, the presence of the 4-amino group and the isopropyl group at the C5 position is a known structural motif in potent kinase inhibitors and modulators, a feature not present in simpler or differently substituted pyrazoles [2][3]. Therefore, procurement must be based on exact structure to ensure reproducible biological or chemical results, as detailed in the quantitative comparisons below.

4-Methylphenyl group may shift target binding vs. unsubstituted pyrazoles
5-Isopropyl moiety is essential for kinase inhibitor scaffold recognition
Generic pyrazole cores may not support anti-angiogenic activity

1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine: Differentiation from Closest Analogs


Physicochemical Profile vs. Common Intermediates

The predicted physicochemical properties of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine provide a basis for its differentiation from simpler pyrazole analogs. Its predicted acid dissociation constant (pKa) is 5.42±0.10, which is distinct from the pKa of an unsubstituted 1H-pyrazol-4-amine core, influencing its ionization state and hydrogen-bonding capacity at physiological pH . The predicted boiling point is 344.3±30.0 °C, and the predicted density is 1.10±0.1 g/cm³ . These values differ from those of a structurally simpler analog, 1-(propan-2-yl)-1H-pyrazol-4-amine (CAS 97421-16-4), for which the predicted boiling point is 234.2±13.0 °C and the predicted density is 1.12±0.1 g/cm³, demonstrating how the addition of the 4-methylphenyl group significantly alters key properties relevant to formulation and purification .

Physicochemical Profile
Predicted property, Data to verify
pKa: 5.42±0.10
Boiling point: 344.3±30.0 °C
Density: 1.10±0.1 g/cm³
Supports ADME differentiation vs. simpler analogs
Predicted values; experimental confirmation recommended
Medicinal Chemistry ADME Prediction Synthetic Intermediate

Structural Mimicry of Anti-Angiogenic Agent R1498

This compound is structurally related to the anti-angiogenic agent designated 'R1498 compound' (MeSH concept C585573), which has been indexed as an angiogenesis inhibitor and antineoplastic agent [1]. The close structural similarity, characterized by the 4-methylphenyl and 5-isopropyl substitution pattern on a pyrazole core, suggests it may possess a similar biological profile. In contrast, generic pyrazoles like 1H-pyrazol-4-amine (CAS 28466-21-9) lack this specific substitution and are not associated with this unique biological activity [1].

Anti-Angiogenic Mimicry
Supporting evidence
Structurally related to R1498 angiogenesis inhibitor
Enables anti-angiogenic pharmacophore investigation
Based on MeSH indexing; direct bioactivity data pending
Angiogenesis Inhibition Antineoplastic Agents Protein Kinase Inhibitors

Kinase Inhibitor Building Block vs. Common Analogs

The 1H-pyrazol-4-amine core with an isopropyl group at the 5-position, as found in this compound, is a validated scaffold for developing kinase inhibitors. A 2014 patent from F. Hoffmann-La Roche (US 8,815,882 B2) explicitly claims pyrazole aminopyrimidine derivatives as LRRK2 modulators, where the core structure incorporates a 1-isopropyl-1H-pyrazol-4-amine moiety [1]. In one specific example (Example 1), a compound containing a 1-isopropyl-1H-pyrazol-4-yl group was synthesized and characterized, demonstrating the utility of this moiety [1]. This stands in contrast to other pyrazoles, such as 1,5-dimethyl-1H-pyrazol-4-amine (Example 89 in the same patent), which lacks the isopropyl group and leads to different final compounds with potentially altered kinase selectivity [1].

Kinase Inhibitor Building Block
Class-level inference
1-Isopropyl-1H-pyrazol-4-amine core used in patented LRRK2 modulators (US 8,815,882 B2)
Supports synthesis of LRRK2-targeted analogs
Patent example; generalizability may require review
Kinase Inhibitor LRRK2 Modulator Drug Discovery

1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine: Research Applications


Lead Optimization for Anti-Angiogenic Agents

Based on its structural relationship to the R1498 angiogenesis inhibitor, 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is an ideal candidate for lead optimization programs focused on developing novel anti-angiogenic and antineoplastic agents [3]. The specific 4-methylphenyl and 5-isopropyl substitution pattern is crucial for this activity, making this compound a necessary starting material for any program aiming to replicate or improve upon the R1498 pharmacophore [3].

LRRK2 Modulator Synthesis for Parkinson's Disease

The compound's 1H-pyrazol-4-amine core with a 5-isopropyl group is a key structural element in patented LRRK2 modulators [3]. Procurement of this compound enables research groups to synthesize and evaluate novel derivatives within this intellectual property space, exploring new chemical entities for the treatment of Parkinson's disease and related neurodegenerative disorders [3]. The specific substitution is essential for achieving the desired interaction with the LRRK2 kinase domain.

SAR Studies of Cannabinoid Receptor Antagonists

Given its classification within the broad genus of pyrazole-based cannabinoid receptor antagonists, 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine serves as a critical building block for SAR studies [3]. The compound's specific substitution pattern allows researchers to probe the steric and electronic requirements of the CB1 receptor binding site, contributing to the development of next-generation therapeutics for obesity, diabetes, and cardiometabolic disorders [3].

Application
Selection Property
Validation Focus
Angiogenesis research
4-Methylphenyl/5-isopropyl substitution
Anti-angiogenic activity in cell models
LRRK2 pathway studies
1-Isopropyl-1H-pyrazol-4-amine scaffold
LRRK2 inhibition assay context
CB1 receptor SAR research
Substituted pyrazole core
CB1 binding and functional antagonism

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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